molecular formula C19H19BrN2O2S B14950316 O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

Katalognummer: B14950316
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: CKTLKYSPQWUZJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate is a complex organic compound that features a piperidine ring, a bromophenyl group, and a carbothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate typically involves multiple steps, starting with the preparation of the bromophenyl carbamate intermediate. This intermediate is then reacted with piperidine and a thiocarbonyl reagent under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a thiol or thioether .

Wissenschaftliche Forschungsanwendungen

O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C19H19BrN2O2S

Molekulargewicht

419.3 g/mol

IUPAC-Name

O-[4-[(4-bromophenyl)carbamoyl]phenyl] piperidine-1-carbothioate

InChI

InChI=1S/C19H19BrN2O2S/c20-15-6-8-16(9-7-15)21-18(23)14-4-10-17(11-5-14)24-19(25)22-12-2-1-3-13-22/h4-11H,1-3,12-13H2,(H,21,23)

InChI-Schlüssel

CKTLKYSPQWUZJW-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.